molecular formula C8H9ClS B1623780 1-Chloro-4-(ethylthio)benzene CAS No. 5120-72-9

1-Chloro-4-(ethylthio)benzene

Cat. No. B1623780
CAS RN: 5120-72-9
M. Wt: 172.68 g/mol
InChI Key: IPKMJXNLTCUQPW-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylthio)benzene is a chemical compound with the CAS Number: 5120-72-9 . It has a molecular weight of 172.68 and its IUPAC name is 1-chloro-4-(ethylsulfanyl)benzene .


Molecular Structure Analysis

The InChI code for 1-Chloro-4-(ethylthio)benzene is 1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-4-(ethylthio)benzene were not found, benzene derivatives are known to undergo various types of reactions. For instance, they can participate in electrophilic substitution reactions .

It’s important to note that benzene derivatives are usually nonpolar and immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Synthesis and Unique Properties

1-Chloro-4-(ethylthio)benzene and its derivatives are utilized in the synthesis of complex organic compounds. For example, the compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was synthesized using a treatment involving 1-chloro-2,2-bis(diethylamino)ethene, showcasing its potential in complex organic syntheses and unique compound formations (Nakayama et al., 1998).

Ion-Selective Electrodes

Acyclic dithia benzene derivatives, such as 1-Chloro-4-(ethylthio)benzene, have been synthesized and tested as sensors for silver(I) ions in membrane-based ion-selective electrodes. These compounds exhibited good sensitivity, detection limits, reproducibility, and selectivity, indicating their significant application in analytical chemistry (Casabó et al., 1994).

Cyclopalladated Complexes

Research on cyclopalladated and non-cyclopalladated complexes of ligands containing the 1,3-bis(thiomethyl)benzene unit, a close relative of 1-Chloro-4-(ethylthio)benzene, has been conducted. These studies contribute to the understanding of the reactivity and coordination chemistry of such compounds, which are significant in the development of new materials and catalysts (Lucena et al., 1996).

properties

IUPAC Name

1-chloro-4-ethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKMJXNLTCUQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415879
Record name 1-CHLORO-4-(ETHYLTHIO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(ethylthio)benzene

CAS RN

5120-72-9
Record name 1-CHLORO-4-(ETHYLTHIO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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